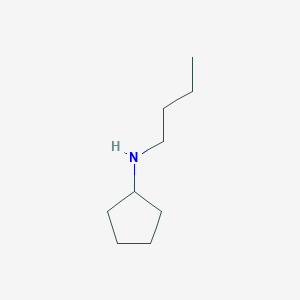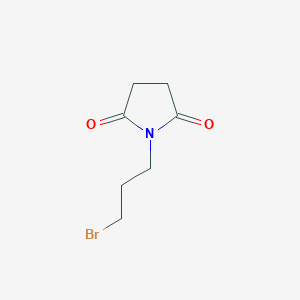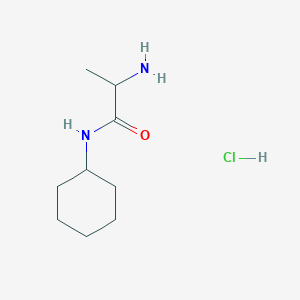
3,4-Diethoxy-2-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diethoxy-2-fluoroaniline is an organic compound with the molecular formula C10H14FNO2 and a molecular weight of 199.23 g/mol . It is characterized by the presence of two ethoxy groups and one fluoro group attached to an aniline ring. This compound is used in various chemical syntheses and has applications in scientific research.
Mechanism of Action
Target of Action
Fluoroanilines, in general, are known to interact with various enzymes and proteins within the cell
Mode of Action
Fluoroanilines are known to interact with their targets through the formation of covalent bonds, often resulting in the inhibition of the target’s function . The presence of fluorine can enhance the stability and metabolic resistance of the compound, potentially altering its interaction with its targets .
Biochemical Pathways
Fluoroanilines can influence various metabolic pathways, depending on their specific targets . The downstream effects can include alterations in cellular metabolism, signaling, and function .
Pharmacokinetics
The presence of fluorine in the molecule can enhance its metabolic stability, potentially influencing its bioavailability
Result of Action
Depending on its specific targets and mode of action, the compound could potentially alter cellular functions and processes
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4-Diethoxy-2-fluoroaniline . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,4-dichloroaniline with a fluorinating agent to replace the chlorine atoms with fluorine . The resulting intermediate is then subjected to ethoxylation under controlled conditions to yield 3,4-Diethoxy-2-fluoroaniline.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3,4-Diethoxy-2-fluoroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The ethoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium ethoxide (NaOEt) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .
Scientific Research Applications
3,4-Diethoxy-2-fluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3,4-Diethoxyaniline: Lacks the fluoro group, which can affect its chemical properties and reactivity.
2-Fluoroaniline: Lacks the ethoxy groups, resulting in different reactivity and applications.
3,4-Dimethoxy-2-fluoroaniline: Similar structure but with methoxy groups instead of ethoxy, leading to variations in chemical behavior.
Uniqueness
3,4-Diethoxy-2-fluoroaniline is unique due to the presence of both ethoxy and fluoro groups, which confer distinct chemical properties and reactivity. This combination makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
3,4-diethoxy-2-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-3-13-8-6-5-7(12)9(11)10(8)14-4-2/h5-6H,3-4,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCYUUBWAKJWEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)N)F)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541283 |
Source


|
| Record name | 3,4-Diethoxy-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95825-88-0 |
Source


|
| Record name | 3,4-Diethoxy-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














